Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate
Description
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration
The compound this compound possesses a systematic International Union of Pure and Applied Chemistry name that reflects its complete structural composition and stereochemical arrangement. The formal International Union of Pure and Applied Chemistry nomenclature designates this molecule as benzyl (2S)-2-hydroxy-3-phenylpropanoate, clearly indicating the stereochemical configuration at the chiral center. The Chemical Abstracts Service registry number 7622-21-1 provides unique identification for this specific enantiomer.
The stereochemical configuration is fundamentally defined by the (S)-configuration at the carbon bearing the hydroxyl group, which corresponds to the (-)-optical rotation observed experimentally. This absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the hydroxyl group, carboxyl carbon, benzyl group, and hydrogen are arranged in descending priority order around the chiral center. The molecular formula C₁₆H₁₆O₃ encompasses sixteen carbon atoms, sixteen hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 256.3 grams per mole.
The stereochemical designation (-) indicates the levorotatory nature of this enantiomer, distinguishing it from its dextrorotatory counterpart. This optical activity arises from the asymmetric carbon center that creates non-superimposable mirror images, making the compound optically active and capable of rotating plane-polarized light in a counterclockwise direction when observed from the perspective of the incident light beam.
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | benzyl (2S)-2-hydroxy-3-phenylpropanoate |
| Chemical Abstracts Service Number | 7622-21-1 |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.3 g/mol |
| Stereochemical Configuration | (S)-(-) |
| Chiral Centers | 1 |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits a complex three-dimensional structure characterized by multiple rotatable bonds and conformational flexibility. The backbone consists of a propanoate chain with a hydroxyl substituent at the second carbon and a benzyl group attached to the third carbon, while the carboxyl group forms an ester linkage with another benzyl moiety.
The spatial arrangement around the chiral center adopts a tetrahedral geometry, with bond angles approximating 109.5 degrees. The presence of the hydroxyl group and the bulky benzyl substituents creates significant steric interactions that influence the preferred conformational states of the molecule. The benzyl ester moiety introduces additional conformational complexity through rotation around the ester bond, allowing for multiple energetically accessible conformations.
Conformational analysis reveals that the molecule can adopt various low-energy conformations through rotation around single bonds, particularly the carbon-carbon bonds adjacent to the chiral center and the ester linkage. The phenyl rings in both the benzyl substituent and the benzyl ester group can orient themselves in different spatial arrangements, leading to diverse conformational populations in solution. The hydroxyl group participates in intramolecular hydrogen bonding interactions that stabilize certain conformational states over others.
The refractive index of 1.558 at 20 degrees Celsius indicates the compound's optical density and provides insights into its molecular polarizability. The boiling point of 288 degrees Celsius reflects the intermolecular forces present in the liquid state, including hydrogen bonding and van der Waals interactions between molecules. The density of 1.142 grams per milliliter at 25 degrees Celsius demonstrates the compact molecular packing in the liquid phase.
| Geometric Parameter | Value |
|---|---|
| Refractive Index (n₂₀/D) | 1.558 |
| Boiling Point | 288°C |
| Density (25°C) | 1.142 g/mL |
| Chiral Center Geometry | Tetrahedral |
| Bond Angles (approximate) | 109.5° |
Spectroscopic Profiling (Proton/Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. The Simplified Molecular Input Line Entry System representation OC@@HC(=O)OCc2ccccc2 accurately depicts the stereochemical arrangement and connectivity patterns observed in spectroscopic analyses.
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various hydrogen environments within the molecule. The aromatic protons from both benzyl groups typically appear in the range of 7.0-7.5 parts per million, displaying complex multipicity patterns due to coupling interactions. The methylene protons adjacent to the aromatic rings exhibit distinct chemical shifts, with the benzyl ester methylene protons appearing slightly downfield from those adjacent to the chiral center due to the electron-withdrawing effect of the ester carbonyl group.
The chiral center proton bearing the hydroxyl group demonstrates a characteristic chemical shift that reflects both the deshielding effect of the hydroxyl group and the influence of the adjacent aromatic system. The hydroxyl proton itself typically appears as a broad signal that may exchange with deuterium oxide, confirming its labile nature. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon appearing around 170-180 parts per million and the aromatic carbons distributed in the 120-140 parts per million region.
Fourier transform infrared spectroscopy identifies key functional group vibrations, including the characteristic ester carbonyl stretch around 1740 wavenumbers, the hydroxyl stretch in the 3200-3600 wavenumber region, and the aromatic carbon-carbon stretches around 1600 and 1500 wavenumbers. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 256, consistent with the calculated molecular weight, along with characteristic fragmentation patterns that include loss of the benzyl group and formation of tropylium ion fragments from the aromatic systems.
| Spectroscopic Technique | Key Observations |
|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic: 7.0-7.5 ppm; Chiral H: variable; OH: broad, exchangeable |
| ¹³C Nuclear Magnetic Resonance | C=O: 170-180 ppm; Aromatic C: 120-140 ppm |
| Fourier Transform Infrared | C=O stretch: ~1740 cm⁻¹; OH stretch: 3200-3600 cm⁻¹ |
| Mass Spectrometry | [M]⁺: 256; Fragmentation: benzyl loss, tropylium formation |
Crystallographic Studies and Hydrogen Bonding Networks
Crystallographic investigations of this compound provide detailed information about solid-state molecular arrangements and intermolecular interactions. The International Chemical Identifier key XFULYMQQCZRWQB-HNNXBMFYSA-N serves as a unique identifier for database searches and crystallographic structure comparisons. Related crystallographic studies of similar compounds have revealed important insights into hydrogen bonding patterns and molecular packing arrangements.
Research on analogous compounds, such as the carboxypeptidase complexes with phenyllactate derivatives, demonstrates the importance of hydrogen bonding networks in stabilizing molecular conformations. These studies reveal that the hydroxyl group serves as both a hydrogen bond donor and acceptor, participating in complex intermolecular interactions that influence crystal packing efficiency and stability. The phenyl rings contribute to the overall crystal stability through aromatic stacking interactions and edge-to-face arrangements.
The ester functionality provides additional sites for weak intermolecular interactions, including carbon-hydrogen to oxygen contacts and carbonyl-aromatic interactions. The crystal structure typically exhibits layered arrangements where molecules align to maximize favorable intermolecular contacts while minimizing steric clashes between bulky benzyl groups. The chiral nature of the compound results in homochiral crystal packing, where only molecules of the same absolute configuration are present in the crystal lattice.
Temperature-dependent crystallographic studies reveal thermal expansion coefficients and provide insights into the dynamic behavior of molecules within the crystal lattice. The hydrogen bonding networks exhibit varying degrees of cooperativity, with some hydrogen bonds strengthening or weakening in response to temperature changes. These studies contribute to understanding the relationship between molecular structure and bulk material properties.
| Crystallographic Parameter | Observation |
|---|---|
| International Chemical Identifier Key | XFULYMQQCZRWQB-HNNXBMFYSA-N |
| Hydrogen Bonding | OH group as donor/acceptor |
| Aromatic Interactions | π-π stacking, edge-to-face arrangements |
| Crystal Packing | Homochiral, layered structure |
| Intermolecular Forces | H-bonding, van der Waals, aromatic interactions |
Properties
IUPAC Name |
benzyl (2S)-2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFULYMQQCZRWQB-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438979 | |
| Record name | Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7622-21-1 | |
| Record name | Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps and Conditions
Esterification :
Benzylation :
| Parameter | Typical Values | Source |
|---|---|---|
| Catalyst (Esterification) | H₂SO₄, p-toluenesulfonic acid | |
| Solvent (Benzylation) | Dichloromethane, THF | |
| Temperature Range | 0–35°C (benzylation) | |
| Yield (Final Product) | 70–98% |
Resolution Techniques for Enantiomeric Purity
Racemic mixtures of 2-hydroxy-3-phenylpropionic acid are resolved using chiral amines to isolate the (S)-enantiomer.
Protocol:
Salt Formation :
Acid Decomposition :
Alternative Synthetic Routes
Enzymatic Polymerization
- Substrate : 2-Hydroxy-3-phenylpropionic acid (2H3PhP)-CoA.
- Enzyme : Engineered class II PHA synthases (e.g., PhaC1PsSTQK).
- Conditions : pH 7.5–8.0, 30–37°C.
- Application : Incorporation into biodegradable polyhydroxyalkanoates (PHAs).
Hydrogenation of β-Keto Esters
- Starting Material : Ethyl benzoylacetate.
- Catalyst : Pd/C in EtOH/KOH.
- Product : 3-Hydroxy-3-phenylpropionate (precursor to target ester).
Industrial-Scale Optimization
Continuous Flow Reactors
- Advantages : Enhanced heat/mass transfer, reduced reaction times.
- Catalyst Immobilization : Acid catalysts (e.g., sulfonic acid resins) improve recyclability.
Purification Methods
- Distillation : Removes unreacted benzyl alcohol and byproducts.
- Recrystallization : 2-Propanol or ethyl acetate for >99% purity.
Critical Challenges and Solutions
Racemization Control
Byproduct Management
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Esterification + Benzylation | High yield, scalable | Requires racemic resolution |
| Chiral Resolution | >100% ee (S)-enantiomer | Low throughput, costly reagents |
| Enzymatic Polymerization | Green chemistry approach | Limited to PHA applications |
Structural Validation
- X-ray Crystallography : Confirms (S)-configuration via ORTEP-3 visualization.
- Chiral HPLC : Monitors enantiomeric purity (>99% ee).
Scientific Research Applications
Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate has diverse applications across multiple scientific disciplines:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active molecules.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate exerts its effects involves interactions with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the benzyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Derivatives
The compound shares structural similarities with several esters and derivatives, differing in substituents, stereochemistry, or functional groups. Key comparisons include:
Physicochemical and Functional Properties
- Lipophilicity : The benzyl ester group in Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate increases lipophilicity compared to methyl or carboxylic acid analogs, influencing drug delivery and polymer compatibility .
- Stereochemical Impact : The (S)-configuration enables selective interactions in chiral environments, contrasting with racemic mixtures or (R)-isomers, which may exhibit divergent biological activity .
- Thermal Stability: As a PHA monomer, its phenyl side chains improve thermal stability (decomposition >200°C) compared to aliphatic PHAs like poly-3-hydroxybutyrate (PHB) .
Pharmacological and Industrial Relevance
- Catalytic Oxidation : While benzyl alcohol derivatives (e.g., benzaldehyde) are oxidized using Pt@CHs catalysts (99% yield), the hydroxy group in this compound may hinder similar reactivity unless protected .
- Polymer Science : Its incorporation into PHAs results in materials with superior tensile strength and UV resistance compared to aliphatic PHAs, making it suitable for biodegradable plastics .
Biological Activity
Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate is an organic compound recognized for its significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of phenylpropionic acids. Its molecular formula is , featuring a chiral center that contributes to its optical activity. The compound has a hydroxyl group and an ester linkage, which are essential for its biological interactions.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Analgesic Effects : Its analgesic properties have been investigated, suggesting potential use in pain management therapies.
- Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, influencing their activity and leading to various physiological effects .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including:
- Enzymes : It has been shown to modulate enzyme activity related to phenolic metabolism, which could impact metabolic processes.
- Receptors : The compound's chirality allows it to selectively interact with certain receptors, potentially enhancing its pharmacological effects.
Synthesis Methods
Several synthetic pathways have been reported for producing this compound, including:
- Selective Hydrogenation : This method involves the hydrogenation of ethyl-benzoylacetate to yield the desired product.
- Esterification Reactions : Various esterification techniques can be employed to synthesize this compound from corresponding acids and alcohols.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds, which can provide insights into its unique properties. The following table summarizes comparisons with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Hydroxy-3-phenylpropionic Acid | Hydroxyl group at C-3 | Exhibits different biological activity |
| Ethyl Benzoylacetate | Ester functional group | Used primarily as a precursor |
| Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate | Enantiomer of Benzyl (S) form | Different optical activity |
| 4-Hydroxybenzoic Acid | Simple phenolic structure | Lacks the propionate side chain |
Case Studies and Research Findings
- In vitro Studies : Experimental data indicate that this compound demonstrates significant anti-inflammatory effects in cell culture models. For instance, it reduced the expression of pro-inflammatory cytokines in macrophage cells exposed to lipopolysaccharides (LPS) .
- Pharmacokinetic Studies : Research has highlighted the compound's favorable pharmacokinetic profile, including good solubility and permeability characteristics, suggesting potential for oral bioavailability .
- In silico Modeling : Computational studies have been performed to predict the interaction of this compound with various biological targets. These studies utilize molecular docking techniques to assess binding affinities with relevant receptors and enzymes .
Q & A
Q. What are the recommended methodologies for synthesizing Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, and how can enantiomeric purity be ensured?
Synthesis typically involves esterification of (S)-2-hydroxy-3-phenylpropionic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). To ensure enantiomeric purity, chiral HPLC or polarimetry should be employed to confirm the (S)-configuration. Protecting groups (e.g., tert-butyl or benzyl) may be used to prevent racemization during synthesis . For structural validation, X-ray crystallography (using SHELX or related software) is recommended .
Q. How can the crystal structure of this compound be determined, and which software tools are suitable for refinement?
Single-crystal X-ray diffraction is the gold standard. Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXT) and refinement with SHELXL. ORTEP-3 or similar GUI-based tools can visualize thermal ellipsoids and molecular geometry . Hydrogen bonding and torsional angles should be analyzed to confirm stereochemical integrity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Refer to Safety Data Sheets (SDS) for hazard identification. Key precautions include using PPE (gloves, goggles), working in a fume hood to avoid inhalation, and storing the compound in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Spills should be neutralized with appropriate absorbents .
Advanced Research Questions
Q. How can enzymatic polymerization be utilized to incorporate 2-hydroxy-3-phenylpropionate (2H3PhP) into biodegradable polyhydroxyalkanoates (PHAs)?
Engineered class II PHA synthases (e.g., PhaC1PsSTQK) can polymerize 2H3PhP-CoA precursors into PHAs. The methodology involves:
- Substrate preparation : Enzymatic conversion of 2H3PhP to its CoA thioester using acyl-CoA synthetases.
- Polymerization : Incubation with synthase under optimized pH (7.5–8.0) and temperature (30–37°C).
- Characterization : NMR for monomer incorporation, GPC for molecular weight analysis, and DSC for thermal properties .
Q. What spectroscopic and computational approaches are effective in analyzing metal complexes of this compound?
- Spectroscopy : Use ¹H/¹³C NMR to monitor coordination shifts in the hydroxyl and carboxylate groups. FT-IR can identify metal-O bonding (stretching frequencies ~1600–1650 cm⁻¹).
- X-ray crystallography : Resolve the coordination geometry (e.g., monodentate vs. bidentate binding) and assess ligand distortion in complexes with Sn, Zn, or other metals .
- DFT calculations : Optimize metal-ligand structures using Gaussian or ORCA software to predict stability and electronic properties .
Q. How can structural contradictions in crystallographic data for this compound be resolved during refinement?
Discrepancies (e.g., anomalous thermal parameters or unresolved electron density) require:
Q. What role does this compound play in chiral resolution studies, and how can its derivatives be optimized for asymmetric catalysis?
The (S)-configured hydroxy group serves as a chiral auxiliary in kinetic resolutions. Methodologies include:
- Derivatization : Convert to esters or amides (e.g., with BOC or Cbz groups) to enhance steric bulk for enantioselective reactions .
- Catalyst screening : Test transition-metal complexes (e.g., Ru or Rh) in hydrogenation reactions, monitored by chiral GC or HPLC .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
